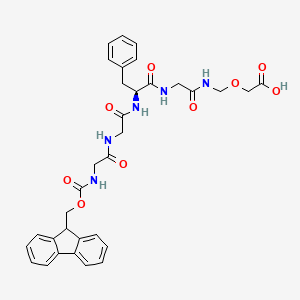

Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[[[2-[[(2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35N5O9/c39-28(16-36-33(45)47-18-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26)34-17-30(41)38-27(14-21-8-2-1-3-9-21)32(44)35-15-29(40)37-20-46-19-31(42)43/h1-13,26-27H,14-20H2,(H,34,39)(H,35,44)(H,36,45)(H,37,40)(H,38,41)(H,42,43)/t27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZGCSZISBFCOO-MHZLTWQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35N5O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH: A Key Intermediate for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH, a crucial intermediate in the development of Antibody-Drug Conjugates (ADCs). This document details its chemical structure, physicochemical properties, and its role as a cleavable linker in targeted cancer therapy. Furthermore, this guide outlines generalized experimental protocols for its synthesis, purification, and analysis, and includes visualizations of its integration into ADC workflows and its mechanism of action.

Introduction

This compound is a sophisticated chemical entity that serves as a cornerstone in the construction of advanced therapeutic agents, specifically Antibody-Drug Conjugates. Its unique structure incorporates a tetrapeptide sequence (Gly-Gly-Phe-Gly) that is recognized and cleaved by specific lysosomal proteases, such as Cathepsin L, which are often overexpressed in the tumor microenvironment. This targeted cleavage mechanism ensures the controlled release of cytotoxic payloads within cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window of the ADC. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is instrumental for its use in solid-phase peptide synthesis (SPPS), allowing for the sequential assembly of the peptide chain.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the Fmoc-protected tetrapeptide linked to an amino-methoxy-acetic acid moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₃H₃₅N₅O₉ | [1] |

| Molecular Weight | 645.66 g/mol | [1] |

| CAS Number | 2264011-98-3 | [1] |

| Appearance | White to off-white solid (predicted) | [2] |

| Solubility | DMSO: 100 mg/mL (154.88 mM) | [1] |

| In Vivo Solubility | ≥ 2.5 mg/mL (3.87 mM) in 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | [1] |

| Storage | Powder: 4°C, sealed from moisture. In solvent: -80°C (6 months), -20°C (1 month) | [3][4] |

Role in Antibody-Drug Conjugates (ADCs)

This compound is a critical component in the synthesis of cleavable linkers for ADCs. The Gly-Gly-Phe-Gly (GGFG) sequence is specifically designed to be stable in systemic circulation but susceptible to cleavage by lysosomal enzymes upon internalization of the ADC into target cancer cells.

ADC Workflow

The following diagram illustrates the general workflow of an ADC utilizing a GGFG-containing linker.

Linker Cleavage Signaling Pathway

The enzymatic cleavage of the GGFG linker is a critical step for the release of the cytotoxic drug.

Experimental Protocols

The following are generalized protocols for the synthesis, purification, and analysis of this compound, based on standard solid-phase peptide synthesis (SPPS) and analytical techniques.

Synthesis via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of the title compound on a rink amide resin.

Materials:

-

Rink Amide resin

-

Fmoc-Gly-OH

-

Fmoc-Phe-OH

-

Fmoc-NH-CH2-O-CH2COOH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

20% Piperidine (B6355638) in Dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Gly):

-

Pre-activate Fmoc-Gly-OH (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 15 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Sequential Coupling: Repeat the deprotection (step 2) and coupling (step 3) steps for Fmoc-Phe-OH, Fmoc-Gly-OH, and finally Fmoc-NH-CH2-O-CH2COOH.

-

Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.

-

Cleavage from Resin:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the TFA cleavage cocktail for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge and wash the pellet with cold ether to obtain the crude product.

-

Table 2: Summary of SPPS Cycles

| Cycle | Step | Reagents |

| 1 | Deprotection | 20% Piperidine in DMF |

| Coupling | Fmoc-Gly-OH, DIC, Oxyma Pure | |

| 2 | Deprotection | 20% Piperidine in DMF |

| Coupling | Fmoc-Phe-OH, DIC, Oxyma Pure | |

| 3 | Deprotection | 20% Piperidine in DMF |

| Coupling | Fmoc-Gly-OH, DIC, Oxyma Pure | |

| 4 | Deprotection | 20% Piperidine in DMF |

| Coupling | Fmoc-NH-CH2-O-CH2COOH, DIC, Oxyma Pure | |

| Final | Cleavage | TFA, TIS, H₂O |

Purification by Reverse-Phase HPLC (RP-HPLC)

Instrumentation:

-

Preparative RP-HPLC system with a C18 column.

Mobile Phase:

-

A: 0.1% TFA in water

-

B: 0.1% TFA in acetonitrile

Procedure:

-

Dissolve the crude product in a minimal amount of mobile phase A, with sonication if necessary.

-

Inject the sample onto the equilibrated C18 column.

-

Elute the peptide using a linear gradient of mobile phase B (e.g., 5-95% over 30 minutes).

-

Monitor the elution profile at 220 nm and 280 nm.

-

Collect fractions corresponding to the main product peak.

-

Analyze the collected fractions for purity by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Analytical Methods

Table 3: Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations |

| Analytical RP-HPLC | Purity assessment | A single major peak indicating high purity. |

| Mass Spectrometry (e.g., ESI-MS) | Molecular weight confirmation | A peak corresponding to the calculated molecular weight of 645.66 [M+H]⁺. |

| ¹H NMR and ¹³C NMR | Structural elucidation | Characteristic peaks for the aromatic protons of the Fmoc and Phe groups, and the aliphatic protons of the glycine (B1666218) and linker moieties. |

Note: Specific NMR and mass spectrometry data for this exact compound are not publicly available and would need to be determined experimentally.

Conclusion

This compound is a highly valuable and versatile building block in the field of antibody-drug conjugates. Its well-defined structure, incorporating a protease-cleavable peptide sequence, allows for the development of ADCs with enhanced tumor-specific payload delivery and improved safety profiles. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important class of molecules. Further investigation into its specific physicochemical properties and the development of optimized synthetic protocols will continue to advance its application in next-generation cancer therapeutics.

References

An In-depth Technical Guide to Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH: A Key Component in Advanced Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is a sophisticated peptide linker intermediate that plays a critical role in the development of targeted therapeutics, most notably in the field of Antibody-Drug Conjugates (ADCs). Its unique structure, incorporating a cathepsin-cleavable tetrapeptide sequence (Gly-Gly-Phe-Gly), allows for the controlled release of cytotoxic payloads within the tumor microenvironment, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. This technical guide provides a comprehensive overview of the applications, mechanism of action, and relevant experimental data and protocols associated with this linker.

Core Applications and Mechanism of Action

The primary application of this compound is as a crucial building block in the synthesis of cleavable linkers for ADCs.[1][2][3] ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[4] They are composed of a monoclonal antibody that specifically targets a tumor antigen, a potent cytotoxic payload, and a chemical linker that connects the two.

The Gly-Gly-Phe-Gly (GGFG) sequence within the linker is specifically designed to be recognized and cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in tumor cells.[5][6][7] This enzymatic cleavage is the central mechanism for the targeted release of the cytotoxic drug.

Signaling Pathway of ADC Action:

A notable example of an ADC that utilizes a GGFG-based linker is Trastuzumab Deruxtecan (Enhertu), which is approved for the treatment of certain types of HER2-positive cancers.[8][] In this ADC, the linker connects the anti-HER2 antibody, Trastuzumab, to the topoisomerase I inhibitor, DXd.[10][11] Upon internalization into a HER2-positive cancer cell, the GGFG linker is cleaved by lysosomal enzymes, releasing the DXd payload.[1][12] DXd then intercalates into the DNA and inhibits topoisomerase I, leading to DNA damage and ultimately apoptosis.[1][13] The released DXd is also membrane-permeable, allowing it to diffuse into neighboring tumor cells and exert a "bystander effect," killing them regardless of their HER2 expression status.[4][8]

Beyond ADCs, Fmoc-protected peptides like this have potential applications in the development of self-assembling hydrogels for controlled drug delivery and tissue engineering.[14][15] The Fmoc group can induce self-assembly through π-π stacking interactions, leading to the formation of a fibrous network that can encapsulate therapeutic agents.[16]

Quantitative Data

In Vitro Cytotoxicity of ADCs with GGFG Linkers

The efficacy of ADCs is often evaluated by their in vitro cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter in these assessments.

| Cell Line | Cancer Type | HER2 Expression | ADC | IC50 (µg/mL) | Reference |

| NCI-N87 | Gastric Cancer | High | Trastuzumab Deruxtecan | Value not specified, but sensitive | [1][11] |

| Various (49 lines) | Gastric Cancer | Various | Trastuzumab Deruxtecan | Calculated in 30/49 cell lines | [1][11] |

| MCF-7 | Breast Cancer | Low | Trastuzumab | 1660 | [17] |

| AMJ13 | Breast Cancer | Low | Trastuzumab | 1780 | [17] |

Note: Specific IC50 values for Trastuzumab Deruxtecan across a wide range of cell lines are often proprietary. The provided data indicates sensitivity and compares it to the antibody alone.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C33H35N5O9 |

| Molecular Weight | 645.66 g/mol |

Experimental Protocols

Synthesis of an Antibody-Drug Conjugate (Conceptual Workflow)

The synthesis of an ADC using this compound as a linker intermediate is a multi-step process. The following is a generalized workflow. For a detailed synthesis of a specific ADC like Deruxtecan, refer to relevant patents and publications.[18]

Protocol Steps:

-

Linker-Payload Synthesis:

-

The carboxylic acid of this compound is coupled to an amine group on the cytotoxic payload using standard peptide coupling reagents (e.g., EDCI, HOBt).[18]

-

The Fmoc protecting group is then removed from the N-terminus of the linker using a base such as piperidine or DBU.[18]

-

The newly exposed amine on the linker is reacted with a heterobifunctional crosslinker, such as 6-maleimidocaproic acid, to introduce a maleimide group. This maleimide-functionalized linker-payload is now ready for conjugation to the antibody.[18]

-

-

Antibody Preparation:

-

The monoclonal antibody is treated with a reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), to reduce a controlled number of interchain disulfide bonds, exposing free thiol groups.

-

-

Conjugation:

-

The maleimide-functionalized linker-payload is reacted with the reduced antibody. The maleimide group specifically reacts with the free thiol groups on the antibody to form a stable thioether bond.

-

-

Purification and Characterization:

Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

The DAR is a critical quality attribute of an ADC, as it affects both efficacy and safety. HIC-HPLC is a standard method for determining the average DAR and the distribution of drug-loaded species.[8][19]

Experimental Workflow:

Protocol:

-

Sample Preparation: The purified ADC is diluted in a mobile phase containing a high concentration of salt (e.g., 1.5 M ammonium (B1175870) sulfate).[19]

-

Chromatographic Separation:

-

The sample is injected onto a HIC column (e.g., BioPro HIC BF).[19]

-

A decreasing salt gradient is used to elute the different ADC species. The unconjugated antibody (DAR=0) elutes first, followed by species with increasing numbers of conjugated drugs (DAR=2, 4, 6, 8), as the hydrophobicity increases with the drug load.[19]

-

-

Detection: The eluting species are detected by a UV detector at 280 nm.

-

Data Analysis:

-

The area of each peak in the chromatogram, which corresponds to a specific DAR species, is integrated.

-

The weighted average DAR is calculated using the following formula: DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100

-

General Protocol for Fmoc-Peptide Hydrogel Formation

While no specific protocols for hydrogel formation using this compound have been identified, the following is a general method for preparing Fmoc-peptide hydrogels based on the principles of self-assembly.[2][12][20]

Protocol:

-

Dissolution: The Fmoc-peptide is dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[2]

-

Gelation Trigger: Gelation is typically induced by changing the solvent environment or pH.

-

Solvent Switch: The peptide stock solution is diluted with an aqueous buffer (e.g., phosphate-buffered saline, PBS) while vortexing. This change in solvent polarity triggers the self-assembly of the peptides into nanofibers.[2]

-

pH Switch: The Fmoc-peptide is dissolved in water by adjusting the pH to a basic value (e.g., with NaOH). Gelation is then induced by slowly lowering the pH back to neutral (e.g., by adding glucono-δ-lactone (GdL), which hydrolyzes to gluconic acid).[12]

-

-

Maturation: The solution is allowed to stand at room temperature for a period of time (minutes to hours) for the hydrogel network to fully form and mature. Gel formation can be confirmed by the vial inversion test.

-

Characterization: The mechanical properties of the hydrogel can be characterized by rheology to measure the storage (G') and loss (G'') moduli.[20][21][22] The morphology of the nanofiber network can be visualized using scanning electron microscopy (SEM).[21]

In Vitro Bystander Effect Assay

This assay evaluates the ability of the released payload from an ADC to kill neighboring antigen-negative cells.[10][14][18]

Protocol:

-

Cell Culture:

-

Antigen-positive (Ag+) cells (e.g., HER2-positive SK-BR-3) and antigen-negative (Ag-) cells (e.g., HER2-negative MCF-7) are cultured. The Ag- cells are typically engineered to express a fluorescent protein (e.g., GFP) for identification.[10]

-

-

Co-culture: The Ag+ and Ag- cells are seeded together in the same wells of a microplate.

-

ADC Treatment: The co-culture is treated with the ADC at various concentrations.

-

Monitoring Cell Viability: The viability of the Ag- cells is monitored over time using fluorescence microscopy or flow cytometry to quantify the number of surviving GFP-expressing cells. A decrease in the viability of the Ag- cells in the presence of the ADC and Ag+ cells indicates a bystander effect.[10][18]

Conclusion

This compound is a highly valuable and versatile molecule in the field of drug delivery. Its primary role as a key component of enzymatically cleavable linkers in ADCs has been instrumental in the development of successful targeted cancer therapies. The ability to facilitate controlled payload release within the tumor microenvironment is a significant advantage, leading to improved therapeutic outcomes. Further research into its applications, particularly in the area of self-assembling biomaterials, may unveil new opportunities for this important peptide derivative.

References

- 1. onclive.com [onclive.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 5. researchgate.net [researchgate.net]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. iphasebiosci.com [iphasebiosci.com]

- 8. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 10. benchchem.com [benchchem.com]

- 11. cancernetwork.com [cancernetwork.com]

- 12. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 13. Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]

- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 16. iris.unina.it [iris.unina.it]

- 17. Evaluation of the influence of trastuzumab therapy on serum levels of HER-2 protein and breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

- 19. ymc.eu [ymc.eu]

- 20. mdpi.com [mdpi.com]

- 21. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the advanced linker intermediate, Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH, which plays a crucial role in the development of Antibody-Drug Conjugates (ADCs). This document outlines its physicochemical properties, a representative experimental workflow for its application, and generalized protocols relevant to its use in bioconjugation.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These values are essential for stoichiometric calculations in experimental design and for the characterization of resulting conjugates.

| Property | Value |

| Molecular Formula | C₃₃H₃₅N₅O₉[1] |

| Molecular Weight | 645.66 g/mol [1][2] |

| CAS Number | 2264011-98-3[1][3] |

Representative Experimental Workflow: ADC Synthesis

The primary application of this compound is as an intermediate in the synthesis of linkers for ADCs.[1][2] The following diagram illustrates a representative workflow for the deprotection of the Fmoc group and subsequent conjugation to a payload and an antibody.

Experimental Protocols

The following are generalized methodologies that are foundational for the use of Fmoc-protected peptide linkers in ADC development. These protocols serve as a starting point and require optimization based on the specific antibody, payload, and linker characteristics.

Fmoc Deprotection of the Peptide Linker

Objective: To remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group to expose the terminal amine for subsequent reactions.

Materials:

-

This compound

-

Dimethylformamide (DMF), anhydrous

-

Piperidine

-

Inert gas (Nitrogen or Argon)

-

Reaction vessel

Procedure:

-

Dissolve this compound in anhydrous DMF in a reaction vessel under an inert atmosphere.

-

Prepare a 20% (v/v) solution of piperidine in DMF.

-

Add the piperidine solution to the dissolved linker. The typical molar excess of piperidine is significant to drive the reaction to completion.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed (typically 1-2 hours).

-

Upon completion, the deprotected product can be isolated. This may involve precipitation by adding a non-polar solvent like diethyl ether, followed by centrifugation and washing to remove residual piperidine and by-products.

-

Dry the resulting amine-terminated peptide linker under vacuum.

Activation of the Carboxylic Acid and Conjugation to a Payload

Objective: To activate the terminal carboxylic acid of the linker for efficient amide bond formation with an amine-containing cytotoxic payload.

Materials:

-

Deprotected peptide linker (from Protocol 1)

-

N-Hydroxysuccinimide (NHS)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Amine-containing cytotoxic payload

-

Anhydrous, aprotic solvent (e.g., DMF, DMSO)

-

Tertiary amine base (e.g., Diisopropylethylamine, DIEA)

Procedure:

-

Dissolve the deprotected peptide linker in the anhydrous solvent.

-

Add NHS (typically 1.1-1.5 equivalents) and EDC (typically 1.1-1.5 equivalents) to the solution.

-

Stir the mixture at room temperature for 1-4 hours to form the NHS-ester activated linker.

-

In a separate vessel, dissolve the amine-containing payload in the anhydrous solvent. A tertiary amine base like DIEA may be added to ensure the payload's amine is deprotonated.

-

Add the payload solution to the activated linker solution.

-

Allow the reaction to proceed at room temperature for 2-24 hours. Monitor the formation of the linker-payload conjugate by HPLC.

-

Once the reaction is complete, the linker-payload conjugate can be purified using preparative HPLC.

Conjugation of Linker-Payload to an Antibody

Objective: To covalently attach the activated linker-payload construct to a monoclonal antibody, typically via surface-exposed lysine (B10760008) residues.

Materials:

-

Purified linker-payload construct with an active ester (e.g., NHS-ester)

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)

-

Quenching reagent (e.g., Tris or glycine (B1666218) solution)

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

Procedure:

-

Ensure the mAb is in a buffer free of primary amines. Buffer exchange may be necessary.

-

Dissolve the activated linker-payload construct in a water-miscible organic co-solvent (e.g., DMSO) to prepare a concentrated stock solution.

-

Slowly add a calculated molar excess of the linker-payload stock solution to the gently stirring mAb solution. The molar ratio will determine the final drug-to-antibody ratio (DAR) and must be empirically optimized.

-

Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified duration (e.g., 1-4 hours).

-

Stop the reaction by adding a quenching reagent to consume any unreacted NHS-esters.

-

Purify the resulting ADC from unreacted linker-payload and other small molecules using SEC or TFF.

-

Characterize the purified ADC for DAR, aggregation, and purity using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and mass spectrometry.

References

Navigating the Solubility Landscape of a Key ADC Linker Intermediate: A Technical Guide to Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH in DMSO and DMF

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH, a crucial intermediate in the synthesis of antibody-drug conjugate (ADC) linkers. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of its solubility in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), complete with experimental protocols and a visualization of its role in ADC synthesis.

Core Topic: Solubility Profile

The solubility of peptide-based linkers is a critical parameter in the successful formulation and execution of conjugation chemistries for ADCs. This compound is a hydrophobic peptide derivative, and understanding its behavior in common organic solvents is paramount for its effective use.

Quantitative Solubility Data

| Solvent | Reported Solubility | Molar Concentration (approx.) | Conditions |

| DMSO | 100 mg/mL[1][2] | 154.88 mM[1][2] | Ultrasonic assistance may be required[1][2] |

| DMF | Data not available; generally suitable for hydrophobic peptides[3] | - | Experimental determination recommended |

Experimental Protocols

To ensure accurate and reproducible results in the laboratory, the following detailed methodologies are provided for determining the solubility of this compound.

Protocol for Determining Solubility in DMSO or DMF

This protocol outlines a systematic approach to ascertain the solubility of the peptide linker intermediate.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Dimethylformamide (DMF)

-

Vortex mixer

-

Bath sonicator

-

Analytical balance

-

Microcentrifuge

-

Pipettes

Procedure:

-

Preparation: Dispense a small, accurately weighed amount of this compound (e.g., 1-5 mg) into a clear vial.

-

Solvent Addition: Add a precise volume of the chosen solvent (DMSO or DMF) to achieve a high target concentration (e.g., starting at 50 mg/mL).

-

Initial Dissolution: Vigorously vortex the mixture for 1-2 minutes to facilitate initial dissolution.

-

Sonication: If the compound does not fully dissolve, place the vial in a bath sonicator for 15-30 minute intervals.[4] Monitor the solution for clarity.

-

Incremental Solvent Addition: If the peptide remains insoluble, add small, precise increments of the solvent, vortexing and sonicating after each addition, until a clear solution is obtained.

-

Equilibration: Allow the solution to stand at room temperature for at least one hour to ensure it remains stable and does not precipitate.

-

Saturation Point Determination: The concentration at which the peptide fully dissolves represents its solubility under the tested conditions.

-

Documentation: Record the final volume of solvent used to calculate the solubility in mg/mL and molarity.

Visualization of the Role in ADC Synthesis

This compound serves as a critical building block in the synthesis of more complex ADC linkers. The following diagram illustrates its position in a representative synthetic pathway.

Caption: Synthetic pathway of an Antibody-Drug Conjugate (ADC).

This guide provides essential technical information for the effective handling and application of this compound in research and development settings, particularly in the burgeoning field of antibody-drug conjugates. The provided data and protocols are intended to streamline experimental workflows and foster a deeper understanding of this key linker intermediate.

References

A Technical Guide to the Fmoc Deprotection of Gly-Gly-Phe-Gly Peptide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism, experimental protocols, and potential challenges associated with the Nα-Fmoc (9-fluorenylmethyloxycarbonyl) deprotection of the Gly-Gly-Phe-Gly tetrapeptide during solid-phase peptide synthesis (SPPS).

The Core Mechanism: A Base-Induced Elimination

The removal of the Fmoc protecting group is a critical step in the iterative process of peptide chain elongation in SPPS. The reaction proceeds via a base-catalyzed β-elimination (E1cB) mechanism. The process is initiated by the abstraction of the acidic proton on the C9 carbon of the fluorenyl group by a base, most commonly a secondary amine like piperidine (B6355638).[1][2][3] This deprotonation is favored due to the electron-withdrawing nature of the fluorene (B118485) ring system, which stabilizes the resulting carbanion.[1]

The subsequent collapse of this intermediate leads to the elimination of the relatively stable dibenzofulvene (DBF) and the release of the free N-terminal amine of the peptide as a carbamate, which then decarboxylates.[2][4] The liberated DBF is a reactive electrophile and is subsequently scavenged by the excess amine base (e.g., piperidine) to form a stable adduct, preventing potential side reactions with the deprotected peptide chain.[1][3]

The overall workflow for a single Fmoc deprotection step in the synthesis of Gly-Gly-Phe-Gly is depicted below.

Caption: General workflow for Fmoc deprotection in SPPS.

The specific chemical transformation is illustrated in the following diagram.

Caption: The E1cB mechanism of Fmoc deprotection by piperidine.

Experimental Protocols

Accurate and consistent experimental procedures are paramount for successful Fmoc deprotection. Below are detailed protocols for the deprotection step and for monitoring its completion.

Standard Fmoc Deprotection Protocol

This protocol is a widely accepted method for the manual removal of the Fmoc group from a peptide resin.[5][6][7]

Materials:

-

Fmoc-Gly-Gly-Phe-Gly-Resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, sequencing grade

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Washing Solvent: DMF

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 x 10 mL/g of resin).

-

First Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL/g of resin). Agitate the mixture gently for 3-5 minutes at room temperature.[6]

-

Drain: Drain the deprotection solution.

-

Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.[8]

-

Drain: Drain the deprotection solution.

-

Washing: Wash the resin thoroughly with DMF (5-7 x 10 mL/g of resin) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7]

Monitoring the Deprotection Reaction

Monitoring the completion of the Fmoc deprotection is crucial to ensure a high yield of the desired peptide. Incomplete deprotection will result in deletion sequences.

A common method for monitoring the deprotection is to measure the UV absorbance of the collected filtrate after the deprotection steps.[9][10] The dibenzofulvene-piperidine adduct has a characteristic UV absorbance maximum around 301 nm.[11] By collecting the flow-through during the deprotection and measuring its absorbance, the progress of the reaction can be followed. The reaction is considered complete when the absorbance returns to baseline.

| Parameter | Value | Reference |

| Wavelength for Monitoring | ~301 nm | [11] |

| Monitored Species | Dibenzofulvene-piperidine adduct | [10][11] |

The Kaiser test is a colorimetric assay used to detect the presence of free primary amines on the resin.[4] A positive test (indicated by a blue color) confirms the successful removal of the Fmoc group and the presence of a free N-terminal amine, ready for the next coupling step.[4]

Procedure:

-

Take a small sample of the washed resin beads (a few beads are sufficient).

-

Wash the beads with ethanol (B145695) and then with pyridine.

-

Add 2-3 drops of ninhydrin (B49086) solution, 2-3 drops of phenol (B47542) solution, and 2-3 drops of potassium cyanide solution.

-

Heat the sample at 100°C for 3-5 minutes.

-

A dark blue or purple color indicates the presence of a free primary amine. A yellow or colorless result suggests incomplete deprotection.

Quantitative Data and Kinetics

The rate of Fmoc deprotection can be influenced by several factors, including the base concentration, the solvent, and the peptide sequence. For the Gly-Gly-Phe-Gly sequence, the deprotection is generally efficient due to the lack of sterically hindered amino acids at the N-terminus.

The kinetics of Fmoc removal can be followed by HPLC analysis of the reaction solution over time, monitoring the disappearance of the Fmoc-protected peptide and the appearance of the dibenzofulvene adduct.[12]

| Base Concentration (% v/v Piperidine in DMF) | Typical Reaction Time for >99% Deprotection | Reference |

| 5% | ~3 minutes | [12] |

| 20% | < 3 minutes | [12] |

| 30% | ~10 minutes (standard protocol) | [1] |

Note: Reaction times can vary based on the specific resin, peptide sequence, and reaction conditions.

Potential Side Reactions and Troubleshooting

While the Fmoc deprotection of Gly-Gly-Phe-Gly is generally straightforward, certain side reactions can occur, potentially impacting the purity and yield of the final peptide.

Diketopiperazine (DKP) Formation

This is a significant side reaction that can occur at the dipeptide stage, particularly when Proline is the second amino acid. For the Gly-Gly-Phe-Gly sequence, DKP formation is most likely to occur after the coupling of the second Glycine, leading to the cleavage of the Gly-Gly dipeptide from the resin to form cyclo(Gly-Gly).

Mitigation Strategies:

-

Use of 2-chlorotrityl chloride (2-CTC) resin: The steric hindrance of the 2-CTC resin can suppress DKP formation.

-

Coupling of a pre-formed dipeptide: Using Fmoc-Gly-Gly-OH as a single unit for the first coupling can bypass the susceptible dipeptidyl-resin stage.

Caption: Diketopiperazine formation from a dipeptidyl-resin.

Aspartimide Formation

Although the Gly-Gly-Phe-Gly sequence does not contain Aspartic acid, it is a common and problematic side reaction in Fmoc-SPPS that researchers should be aware of, especially when synthesizing other sequences. It occurs when an Asp residue is followed by a Gly, Ala, or Ser, and involves the cyclization of the aspartic acid side chain to form a succinimide (B58015) derivative.

Incomplete Deprotection

Incomplete removal of the Fmoc group leads to the formation of deletion peptides, where one or more amino acids are missing from the final sequence.

Troubleshooting:

-

Extend deprotection time: If monitoring indicates incomplete deprotection, extend the reaction time or perform an additional deprotection step.

-

Use a stronger base: In difficult cases, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in combination with piperidine. However, DBU can increase the risk of other side reactions.

Post-Deprotection Analysis

After the final deprotection and cleavage from the resin, the purity of the crude Gly-Gly-Phe-Gly peptide should be assessed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary method for analyzing the purity of the synthesized peptide. A C18 column is typically used with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA). The purity is determined by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of the synthesized peptide by determining its molecular weight. Techniques such as MALDI-TOF or ESI-MS can provide highly accurate mass data, confirming that the correct peptide has been synthesized.

This guide provides a foundational understanding of the Fmoc deprotection of the Gly-Gly-Phe-Gly peptide. For successful synthesis, it is crucial to employ robust experimental protocols, diligently monitor the reaction progress, and be aware of potential side reactions and how to mitigate them.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. UV Synthesis Monitoring - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Strategic Role of the Oxyacetic Acid Linker in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis and the development of sophisticated peptide-based therapeutics, the choice of a linker molecule is a critical determinant of success. Among the diverse array of linkers, the oxyacetic acid linker, particularly in the form of aminooxyacetic acid, has emerged as a powerful tool for the chemoselective ligation of peptides and the construction of complex biomolecules. Its ability to form stable oxime bonds under mild conditions has made it invaluable for applications ranging from peptide-drug conjugates to the study of protein-protein interactions. This technical guide provides an in-depth exploration of the role and application of the oxyacetic acid linker in peptide synthesis, offering detailed experimental protocols, quantitative data, and a visual representation of relevant biological pathways and experimental workflows.

Core Principles of the Oxyacetic Acid Linker in Peptide Synthesis

The primary function of the oxyacetic acid linker in the context of this guide is to introduce an aminooxy functional group onto a peptide. This is typically achieved by coupling Boc-protected aminooxyacetic acid to the N-terminus of a resin-bound peptide during solid-phase peptide synthesis (SPPS). The resulting aminooxy-functionalized peptide can then undergo a highly selective "click" reaction with an aldehyde or ketone-containing molecule to form a stable oxime linkage.[1]

This strategy offers several key advantages:

-

Chemoselectivity: The reaction between an aminooxy group and a carbonyl group is highly specific and proceeds efficiently in the presence of other functional groups found in peptides and complex organic molecules.

-

Mild Reaction Conditions: Oxime ligation can be performed under gentle, biocompatible conditions, often in aqueous buffers at or near neutral pH, which is crucial for maintaining the integrity of sensitive biomolecules.

-

Stability of the Oxime Bond: The resulting oxime bond is robust and stable over a wide pH range, ensuring the integrity of the final conjugate in biological systems.[1]

-

Versatility: This methodology is widely applicable for the synthesis of peptide-drug conjugates, radiolabeled peptides for imaging, and tools for studying protein-protein interactions.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving the oxyacetic acid linker.

Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the general steps for synthesizing a peptide on a solid support using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal carboxylic acid peptides)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), water (e.g., 95:2.5:2.5 v/v/v)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.

-

Wash the resin thoroughly with DMF (3-5 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.[2]

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

-

Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection (step 2).

Coupling of Boc-Aminooxyacetic Acid

This step introduces the key functional group for oxime ligation.

Materials:

-

Boc-aminooxyacetic acid

-

Coupling reagents (HBTU or HATU)

-

DIPEA

-

DMF

Procedure:

-

Following the final Fmoc deprotection of the resin-bound peptide, wash the resin with DMF.

-

Perform a coupling reaction as described in step 3 of the SPPS protocol, using Boc-aminooxyacetic acid as the amino acid to be coupled. This is typically the final coupling step in the synthesis of the aminooxy-functionalized peptide.

Cleavage from Resin and Deprotection

This protocol releases the crude aminooxy-functionalized peptide from the solid support and removes side-chain protecting groups.[3]

Procedure:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail (e.g., TFA/TIS/water) to the resin.

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual TFA.

-

Dry the crude peptide pellet under vacuum.

Oxime Ligation

This protocol describes the reaction between the aminooxy-functionalized peptide and a carbonyl-containing molecule.

Materials:

-

Purified aminooxy-functionalized peptide

-

Aldehyde or ketone-containing molecule

-

Aniline (B41778) (as a catalyst)

-

Aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) buffer, pH 4.5)[4]

Procedure:

-

Dissolve the purified aminooxy-functionalized peptide in the aqueous buffer.

-

Add the aldehyde or ketone-containing molecule (typically in a slight excess).

-

Add aniline (e.g., 10-100 mM).

-

Allow the reaction to proceed at room temperature. The reaction time can vary from minutes to several hours, depending on the reactivity of the carbonyl compound and the catalyst concentration.[5][6]

-

Monitor the reaction progress by analytical HPLC.

-

Purify the final peptide conjugate by preparative HPLC.

Quantitative Data Presentation

The efficiency of oxime ligation is influenced by several factors, including the nature of the carbonyl compound, pH, and the presence of a catalyst. The following table summarizes kinetic data for the oxime ligation reaction, highlighting the significant rate enhancement achieved with the use of catalysts like aniline and m-phenylenediamine (B132917) (mPDA).

| Catalyst | Concentration (mM) | Observed Rate Constant (kobs, M-1s-1) | Fold Acceleration (vs. no catalyst) | Reference |

| None | - | ~0.25 | 1 | [7] |

| Aniline | 100 | 10.3 | ~41 | [7] |

| mPDA | 100 | 27.0 | ~108 | [7] |

Data is illustrative and based on a model system. Actual rates will vary depending on the specific reactants and conditions.

Mandatory Visualizations

Experimental Workflow for Peptide Synthesis via Oxime Ligation

Caption: Workflow for SPPS and subsequent oxime ligation.

Signaling Pathway: Role of Tsg101 in the ESCRT Pathway

Peptides synthesized using oxyacetic acid linkers can be designed as inhibitors of protein-protein interactions. One such target is the Tumor susceptibility gene 101 (Tsg101) protein, a key component of the Endosomal Sorting Complex Required for Transport (ESCRT) pathway, which is involved in processes like endosomal sorting and viral budding.[1][8][9]

Caption: Tsg101's role in the ESCRT pathway and its inhibition.

Signaling Pathway: Role of Plk1 in Cell Cycle Regulation

Polo-like kinase 1 (Plk1) is a critical regulator of the cell cycle, particularly during mitosis.[10][11] Peptidomimetics developed through oxime ligation can be used to target and inhibit Plk1 activity, which is often dysregulated in cancer.

Caption: Plk1's role in the cell cycle and its inhibition.

Conclusion

The oxyacetic acid linker, through the formation of stable oxime bonds, provides a robust and versatile platform for the synthesis of complex and functional peptides. Its application in solid-phase peptide synthesis, coupled with the chemoselectivity of oxime ligation, has significantly advanced the development of peptide-based drugs and research tools. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers in leveraging this powerful chemical strategy for their specific applications in drug discovery and biomedical research. The continued exploration of novel linkers and ligation chemistries will undoubtedly further expand the horizons of peptide science.

References

- 1. imrpress.com [imrpress.com]

- 2. peptide.com [peptide.com]

- 3. Revolutionizing Peptide Cleavage and Purification Techniques - Dilun Biotechnology [peptidescientific.com]

- 4. rsc.org [rsc.org]

- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. TSG101 - Wikipedia [en.wikipedia.org]

- 10. PLK1 - Wikipedia [en.wikipedia.org]

- 11. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Overview of an ADC Linker Intermediate

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH: A Key Component in Antibody-Drug Conjugate Development

This technical guide provides an in-depth overview of the spectroscopic and synthetic characteristics of this compound, a crucial intermediate in the construction of cleavable linkers for Antibody-Drug Conjugates (ADCs). While specific, publicly available experimental spectra for this exact molecule are limited, this document presents representative data and protocols based on established chemical principles and synthesis methodologies for similar peptide-linker conjugates.

Introduction to Fmoc-GGFG-Linker in ADCs

The molecule, this compound, serves as a precursor to a protease-cleavable linker used in the targeted delivery of cytotoxic agents to cancer cells. The tetrapeptide sequence, Gly-Gly-Phe-Gly (GGFG), is designed to be recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][2][] The Fmoc (fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the N-terminus, essential for solid-phase peptide synthesis.[4][5] The terminal carboxylic acid on the ether linkage provides a handle for conjugation to a payload molecule.

Representative Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound based on the known spectral characteristics of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | # of Protons | Assignment |

| ~12.5 | br s | 1H | Carboxylic Acid (-COOH) |

| ~8.2-8.5 | m | 4H | Amide (-NH-) protons |

| 7.89 | d | 2H | Aromatic (Fmoc) |

| 7.72 | t | 2H | Aromatic (Fmoc) |

| 7.15-7.45 | m | 9H | Aromatic (Phe & Fmoc) |

| ~4.5 | m | 1H | α-CH (Phe) |

| 4.2-4.3 | m | 3H | Fmoc-CH, Fmoc-CH₂ |

| ~4.1 | s | 2H | -O-CH₂-COOH |

| ~3.7-3.9 | m | 8H | α-CH₂ (Gly x 4) |

| 2.95 & 3.10 | dd | 2H | β-CH₂ (Phe) |

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~168-173 | Carbonyls (Amides, Carboxylic Acid) |

| ~144 | Aromatic (Fmoc) |

| ~141 | Aromatic (Fmoc) |

| ~137 | Aromatic (Phe) |

| ~129 | Aromatic (Phe) |

| ~128 | Aromatic (Phe) |

| ~127.5 | Aromatic (Fmoc) |

| ~127 | Aromatic (Fmoc) |

| ~125 | Aromatic (Fmoc) |

| ~120 | Aromatic (Fmoc) |

| ~68 | -O-CH₂-COOH |

| ~66 | Fmoc-CH₂ |

| ~55 | α-C (Phe) |

| ~47 | Fmoc-CH |

| ~43 | α-C (Gly) |

| ~37 | β-C (Phe) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | O-H stretch (Carboxylic Acid), N-H stretch (Amide) |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1740 | Strong | C=O stretch (Fmoc urethane) |

| ~1720 | Strong | C=O stretch (Carboxylic Acid) |

| ~1650 | Strong | Amide I (C=O stretch) |

| ~1540 | Strong | Amide II (N-H bend, C-N stretch) |

| ~1250 | Strong | C-O stretch (Ether, Carboxylic Acid) |

| ~740, 760 | Strong | Aromatic C-H bend (Fmoc) |

Experimental Protocols

The synthesis of this compound is typically achieved through a combination of solid-phase peptide synthesis (SPPS) and subsequent solution-phase conjugation.

Solid-Phase Synthesis of Fmoc-Gly-Gly-Phe-Gly-OH

This protocol outlines the manual synthesis of the tetrapeptide portion on a Wang resin.

-

Resin Swelling: Swell Wang resin (pre-loaded with Fmoc-Gly) in N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc group from the terminal glycine.

-

Washing: Wash the resin thoroughly with DMF (3x), dichloromethane (B109758) (DCM, 3x), and DMF (3x).

-

Amino Acid Coupling:

-

In a separate vessel, dissolve Fmoc-Phe-OH (3 eq.), HCTU (2.9 eq.), and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.

-

Add the activation mixture to the resin and agitate for 2 hours.

-

-

Washing: Wash the resin as described in step 3.

-

Repeat Synthesis Cycle: Repeat steps 2-5 for the coupling of Fmoc-Gly-OH twice more to complete the tetrapeptide sequence.

-

Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.

-

Cleavage from Resin:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Linker Conjugation

This solution-phase step attaches the ether-containing linker moiety.

-

Activation of Peptide: Dissolve the purified Fmoc-Gly-Gly-Phe-Gly-OH in DMF and add HBTU (1.1 eq.) and DIPEA (2.2 eq.). Stir for 20 minutes.

-

Conjugation: In a separate flask, dissolve H₂N-CH₂-O-CH₂COOH (1.2 eq.) in DMF with DIPEA (1.2 eq.). Add this solution to the activated peptide mixture.

-

Reaction: Allow the reaction to proceed overnight at room temperature.

-

Workup and Purification:

-

Dilute the reaction mixture with ethyl acetate (B1210297) and wash with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the final product by flash chromatography or RP-HPLC.

-

Visualization of Workflow and Mechanism

The following diagrams illustrate the general workflow for ADC synthesis and the intracellular cleavage mechanism of the GGFG linker.

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Caption: Mechanism of payload release via Cathepsin B cleavage of the GGFG linker.

References

A Comprehensive Guide to Fmoc-Protected Cleavable Peptide Linkers for Researchers and Drug Development Professionals

Introduction: In the realm of peptide synthesis and the burgeoning field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of a linker molecule is of paramount importance. Fmoc-protected cleavable linkers are indispensable tools that provide a temporary bridge between a growing peptide chain and a solid support or between a targeting moiety and a therapeutic payload. Their defining characteristic is the ability to be selectively cleaved under specific conditions, allowing for the controlled release of the desired molecule. This technical guide provides a detailed review of the common classes of Fmoc-protected cleavable peptide linkers, their mechanisms of action, quantitative performance data, and detailed experimental protocols.

Core Principles of Cleavable Linkers

The utility of a cleavable linker lies in its orthogonality—its stability under the conditions of peptide synthesis and its lability under a specific set of cleavage conditions. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a base-labile protecting group for the α-amino function of amino acids, making it a cornerstone of modern solid-phase peptide synthesis (SPPS).[1] Fmoc-protected linkers are therefore designed to be compatible with the repetitive cycles of base-mediated Fmoc deprotection while offering a distinct cleavage mechanism for the final release of the peptide.

The selection of a cleavable linker is dictated by the desired properties of the final product and its intended application. Key considerations include the chemical nature of the peptide or payload, the desired point of release (e.g., within a specific cellular compartment), and the required stability of the conjugate in circulation.[2][3][4]

Classification of Cleavable Linkers

Fmoc-protected cleavable linkers can be broadly categorized based on their mode of cleavage:

-

Acid-Labile Linkers: Cleaved by treatment with acids of varying strengths.

-

Base-Labile Linkers: Cleaved by treatment with bases.

-

Photo-Cleavable Linkers: Cleaved by irradiation with light of a specific wavelength.

-

Enzyme-Cleavable Linkers: Cleaved by specific enzymes.

-

Safety-Catch Linkers: Require a chemical activation step to become susceptible to cleavage.

Acid-Labile Linkers

Acid-labile linkers are the most widely used in Fmoc-based SPPS for the synthesis of peptide acids.[5][6] They are typically based on benzyl (B1604629) or benzhydryl moieties, with their acid sensitivity tuned by the presence of electron-donating groups.[7]

Wang Resin and HMPB Linker

The Wang resin, a p-alkoxybenzyl alcohol-based support, is a standard for the synthesis of peptide acids using the Fmoc strategy.[5] The 4-(4-hydroxymethyl-3-methoxyphenoxy)butyric acid (HMPB) linker is a related handle that offers similar properties.[7] Peptides are attached to these linkers via an ester bond that is stable to the basic conditions of Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA).

Rink Amide Linker

The Rink Amide linker is designed for the synthesis of peptide amides. It is based on a benzhydrylamine scaffold and is cleaved under acidic conditions to yield a C-terminal amide.

2-Chlorotrityl Chloride (2-CTC) Resin

The 2-CTC resin is a highly acid-sensitive support that allows for the synthesis of protected peptide acids.[7] The bulky trityl group helps to prevent side reactions such as diketopiperazine formation.[6]

Backbone Amide Linkers (BAL)

The BAL approach involves anchoring the peptide to the solid support through a backbone nitrogen.[7] This strategy allows for the preparation of C-terminally modified peptides. Some BAL linkers exhibit high acid lability, permitting cleavage under very mild acidic conditions.[7]

Table 1: Common Acid-Labile Linkers and their Cleavage Conditions

| Linker/Resin | Cleavage Reagent | Typical Conditions | Product | References |

| Wang Resin | Trifluoroacetic Acid (TFA) | 95% TFA in water | Peptide Acid | |

| HMPB Linker | Trifluoroacetic Acid (TFA) | 95% TFA in water | Peptide Acid | [7] |

| Rink Amide Resin | Trifluoroacetic Acid (TFA) | 95% TFA in water | Peptide Amide | |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Acetic acid/TFE/DCM | 20-30% in DCM | Protected Peptide Acid | [7] |

| Backbone Amide Linker (BAL) | Trifluoroacetic Acid (TFA) | 1-5% TFA in DCM | Protected Peptide | [7] |

Base-Labile Linkers

Base-labile linkers provide an alternative to acid-labile linkers, particularly when acid-sensitive protecting groups are present on the peptide.

4-Hydroxymethylbenzoic Acid (HMBA) Linker

The HMBA linker is a versatile handle that can be cleaved by various nucleophiles, including ammonia, amines, and alcohols, to yield a variety of C-terminally modified peptides.

Table 2: Nucleophilic Cleavage of the HMBA Linker

| Nucleophile | Product | Reference |

| Ammonia | Peptide Amide | |

| Primary/Secondary Amine | Peptide N-Alkyl/N,N-Dialkylamide | |

| Alcohol | Peptide Ester | |

| Thiol | Peptide Thioester |

Photo-Cleavable Linkers

Photo-cleavable linkers offer precise spatial and temporal control over peptide release, which is highly desirable in applications such as drug delivery and the study of biological processes.[8][9] These linkers are typically based on the o-nitrobenzyl moiety, which undergoes photolytic cleavage upon irradiation with UV light.[8][10]

The Fmoc-Photo-Linker, 4-{4-[1-(9-Fluorenylmethyloxycarbonylamino)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid, is a widely used example.[8][11][12] It is compatible with standard Fmoc-SPPS and allows for the light-triggered release of peptides under neutral and mild conditions.[8][13]

Table 3: Characteristics of a Typical Photo-Cleavable Linker

| Property | Value | References |

| Chemical Name | 4-{4-[1-(9-Fluorenylmethyloxycarbonylamino)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid | [8][12] |

| Cleavage Wavelength | ~365 nm | [8][10][12] |

| Cleavage Conditions | Neutral, mild | [8][10] |

| Compatibility | Standard Fmoc-SPPS | [8][13] |

Enzyme-Cleavable Linkers

Enzyme-cleavable linkers are designed to be stable in systemic circulation but are cleaved by specific enzymes that are overexpressed in the target tissue, such as a tumor microenvironment.[14] This targeted release mechanism is a cornerstone of modern ADC design.[2][15]

Valine-Citrulline (Val-Cit) Linker

The dipeptide Val-Cit linker is one of the most successful and widely used enzyme-cleavable linkers in ADCs.[16][17] It is recognized and cleaved by cathepsin B, a lysosomal protease that is often upregulated in cancer cells. The linker is typically connected to a self-immolative p-aminobenzylcarbamate (PABC) spacer, which, upon cleavage of the dipeptide, releases the payload.[18] While stable in human plasma, the Val-Cit linker can be susceptible to premature cleavage by carboxylesterases in rodents.[16][19]

Table 4: Kinetic Parameters of Enzymatic Cleavage for a Val-Cit Linker

| Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Cathepsin B | Value not consistently reported in a comparable format across sources | Value not consistently reported in a comparable format across sources | High catalytic efficiency | [2] |

Note: Direct comparison of kinetic parameters is challenging due to variations in experimental conditions across different studies.

Safety-Catch Linkers

Safety-catch linkers are a unique class of linkers that are stable to the conditions used for both Fmoc and Boc protecting group removal.[20][21] They require a distinct chemical activation step to become labile to a specific cleavage condition.[21][22][23] This "safety-catch" feature provides an additional layer of orthogonality and flexibility in complex synthetic strategies.[20][22] For example, a sulfinyl-based linker can be stable during Fmoc-SPPS and then be oxidized to a sulfone, rendering it susceptible to cleavage by a secondary amine.[22][24]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using an Fmoc-Protected Linker

This protocol outlines the general steps for synthesizing a peptide on a solid support functionalized with an Fmoc-protected cleavable linker.

Materials:

-

Fmoc-protected linker-loaded resin

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, DIC/HOBt)

-

Base (e.g., DIPEA)

-

20% Piperidine (B6355638) in DMF

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 15-30 minutes.[25]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group.[8][12] Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Dissolve the Fmoc-amino acid and coupling reagents in DMF. Add the base and pre-activate for a few minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.[8]

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2-4 for each amino acid in the sequence.[25]

Cleavage Protocols

Materials:

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

-

Cold diethyl ether

Procedure:

-

Wash the dried peptide-resin with DCM.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.[10]

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

Materials:

-

Photocleavage buffer (e.g., DMF, DCM, or aqueous buffer)[10]

-

UV lamp (~365 nm)[12]

-

UV-transparent reaction vessel

Procedure:

-

Swell the peptide-resin in the photocleavage buffer in a UV-transparent vessel.[12]

-

Irradiate the suspension with a UV lamp for 1-4 hours with gentle agitation.[12]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with the photocleavage buffer to recover any remaining peptide.

-

Combine the filtrate and washes and remove the solvent under reduced pressure.[12]

This is a general protocol for an in vitro assay to confirm enzymatic cleavage.

Materials:

-

ADC or peptide-linker conjugate

-

Recombinant enzyme (e.g., Cathepsin B)

-

Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0, with DTT)[26]

-

LC-MS system for analysis

Procedure:

-

Incubate the ADC with the enzyme in the assay buffer at 37°C.[26]

-

Collect aliquots at various time points.

-

Quench the reaction (e.g., by adding an organic solvent or acid).

-

Analyze the samples by LC-MS to monitor the disappearance of the intact conjugate and the appearance of the cleaved product.[2]

Visualizations

Caption: General workflow for acid-labile cleavage.

Caption: Simplified mechanism of photo-cleavage.

Caption: Targeted drug delivery via enzymatic cleavage.

Conclusion

Fmoc-protected cleavable linkers are versatile and essential tools in modern peptide chemistry and drug development. The choice of linker is a critical design element that dictates the conditions for peptide release and ultimately influences the success of the application. A thorough understanding of the different classes of cleavable linkers, their cleavage mechanisms, and the associated experimental protocols is crucial for researchers and scientists in this field. As research continues to advance, novel cleavable linker technologies will undoubtedly emerge, offering even greater control and precision in the synthesis and application of peptides and bioconjugates.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. benchchem.com [benchchem.com]

- 3. A preliminary study for the development of cleavable linkers using activatable fluorescent probes targeting leucine aminopeptidase - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. biosynth.com [biosynth.com]

- 5. Fmoc-AA-Wang Resins - CD Bioparticles [cd-bioparticles.com]

- 6. Fmoc SPPS Linkers [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Photocleavable Linkers | BroadPharm [broadpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. advancedchemtech.com [advancedchemtech.com]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation [biosyn.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. peptide.com [peptide.com]

- 26. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the solid-phase synthesis of the peptide-linker conjugate Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH. This peptide sequence, functionalized with a C-terminal amino-oxyacetic acid moiety, is a valuable building block in the development of antibody-drug conjugates (ADCs). The synthesis is based on standard 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) chemistry. The protocol begins with the coupling of the initial building block, Fmoc-Gly-NH-CH2-O-CH2COOH, to a Rink Amide resin, followed by the sequential addition of glycine (B1666218), phenylalanine, and glycine residues. Detailed experimental procedures for resin preparation, amino acid coupling, Fmoc deprotection, and final cleavage from the solid support are provided.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the efficient and high-purity production of peptides.[1] The Fmoc/tBu strategy is widely employed due to its milder reaction conditions compared to the Boc/Bzl strategy. The target molecule, this compound, incorporates a tetrapeptide sequence (Gly-Gly-Phe-Gly) and a specialized linker at the C-terminus, making it suitable for subsequent conjugation to other molecules, such as cytotoxic drugs in the context of ADCs.[2] This protocol outlines a reliable method for the laboratory-scale synthesis of this important intermediate.

Experimental Protocols

Materials and Reagents

-

Rink Amide MBHA resin (0.4 - 0.8 mmol/g loading)

-

Fmoc-Gly-NH-CH2-O-CH2COOH

-

Fmoc-Gly-OH

-

Fmoc-Phe-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Methanol (MeOH), HPLC grade

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

DDI water

-

Diethyl ether, cold

-

Solid-phase peptide synthesis vessel

-

Shaker or automated peptide synthesizer

Protocol 1: Resin Swelling and Preparation

-

Accurately weigh the Rink Amide resin and place it into a solid-phase peptide synthesis vessel.

-

Add N,N-dimethylformamide (DMF) (approximately 10 mL per gram of resin) to the vessel.

-

Swell the resin for 1-2 hours at room temperature with gentle agitation.[3]

-

After swelling, drain the DMF from the vessel.

Protocol 2: Fmoc Deprotection of Rink Amide Resin

-

Add a 20% solution of piperidine in DMF to the swollen resin.

-

Agitate the mixture for 3 minutes and then drain the solution.

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.[3]

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.[3]

Protocol 3: Coupling of the First Building Block (Fmoc-Gly-NH-CH2-O-CH2COOH)

-

In a separate vial, dissolve Fmoc-Gly-NH-CH2-O-CH2COOH (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), in DMF.

-

Add DIC (3 equivalents) to the solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

To monitor the completion of the coupling reaction, a Kaiser test (ninhydrin test) can be performed on a small sample of the resin beads. A negative test (yellow beads) indicates a complete reaction.

-

After complete coupling, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

Protocol 4: Peptide Chain Elongation

This protocol describes a single cycle of deprotection and coupling for the subsequent amino acids (Fmoc-Gly-OH, Fmoc-Phe-OH, and Fmoc-Gly-OH).

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-amino acid (e.g., Fmoc-Gly-OH) (3 equivalents), OxymaPure® (3 equivalents) in DMF.

-

Add DIC (3 equivalents) and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[3]

-

Perform a Kaiser test to confirm complete coupling.

-

Drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat: Repeat steps 1 and 2 for Fmoc-Phe-OH and then Fmoc-Gly-OH to complete the peptide sequence.

Protocol 5: Final Cleavage and Peptide Precipitation

-

After the final amino acid coupling, perform a final Fmoc deprotection step as described in Protocol 4, step 1, to remove the N-terminal Fmoc group from the last glycine residue.

-

Wash the peptide-resin thoroughly with DMF, followed by DCM, and finally methanol.

-

Dry the peptide-resin under vacuum for at least 2 hours.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.[3] Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-3 hours.[3]

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

-

Dry the crude peptide pellet under vacuum. The peptide can then be purified by preparative HPLC.

Data Presentation

| Step | Reagent | Equivalents (relative to resin loading) | Reaction Time | Solvent |

| Resin Swelling | - | - | 1-2 hours | DMF |

| Fmoc Deprotection | 20% Piperidine in DMF | - | 3 + 15 min | DMF |

| Coupling Cycle | Fmoc-Amino Acid/Fmoc-Linker | 3 | 1-4 hours | DMF |

| DIC | 3 | - | DMF | |

| OxymaPure® | 3 | - | DMF | |